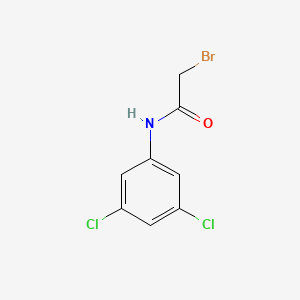

2-bromo-N-(3,5-dichlorophenyl)acetamide

説明

The compound "2-bromo-N-(3,5-dichlorophenyl)acetamide" is a chemical that is not directly reported in the provided papers. However, similar compounds with bromo, chloro, and acetamide groups have been synthesized and studied for various properties and applications. For instance, compounds with bromophenylacetamido groups have been investigated for their antimicrobial properties and molecular structures . Additionally, bromoacetophenones and dichloroacetophenones have been synthesized, and their structures confirmed through NMR and IR spectroscopy, with physical constants measured . The synthesis of related compounds typically involves steps such as bromination, chlorination, and acylation .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including bromination, chlorination, and acylation, as seen in the synthesis of bromo-dichloroacetophenone . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps, with high yields reported for each step . The synthesis process is carefully controlled, with specific reagents, catalysts, and conditions applied to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-bromo-N-(3,5-dichlorophenyl)acetamide" has been investigated using various spectroscopic methods. For instance, the structure of 2,2-dichloro-N-(3,4-dichlorophenyl)acetamide was confirmed through N-H bond conformation analysis and the molecules were found to be linked into zigzag chains via N-H...O hydrogen bonding . Computational studies, including HOMO and LUMO analysis, have been used to determine charge transfer within molecules and to analyze the stability arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include addition and substitution reactions, as seen in the synthesis of dibromoacetamido derivatives . The reactivity of these compounds is influenced by the presence of bromo and acetamido groups, which can participate in further chemical transformations. The specific reactivity of "2-bromo-N-(3,5-dichlorophenyl)acetamide" would likely be similar, with the potential for addition reactions involving the bromine atom and substitution reactions at the acetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including measurements of relative density, refractive index, boiling point, and melting point . These properties are essential for understanding the behavior of the compounds under different conditions and for their practical application. The antimicrobial properties of some bromophenylacetamido derivatives have also been reported, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

科学的研究の応用

Quantum Chemical Calculations

A study by Choudhary et al. (2014) employed density functional theory (DFT) to explore the molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, a compound similar to 2-bromo-N-(3,5-dichlorophenyl)acetamide. This research is crucial for understanding the reactivity and stability of such compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Supramolecular Assembly

Hazra et al. (2014) explored the crystal structures and hydrogen bond interactions in compounds including N-(2-chlorophenyl) acetamide. Their findings contribute to the understanding of three-dimensional architectures in such molecular structures, which is relevant for the study of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).

Molecular Conformation and Intermolecular Interactions

Research by Boechat et al. (2011) on structures of N-substituted acetamides provides insights into molecular conformation and various intermolecular interactions. Such studies are instrumental in understanding the structural and bonding properties of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Supramolecular Chemistry

Nayak et al. (2014) examined the structures of halogenated N,2-diarylacetamides, which relate closely to the chemical structure of 2-bromo-N-(3,5-dichlorophenyl)acetamide. Their work provides a deeper understanding of molecular conformations and supramolecular assembly relevant to such compounds (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).

Crystallographic Analysis

The crystallographic analysis by Gowda, Foro, and Fuess (2008) of 2-Chloro-N-(3,5-dichlorophenyl)acetamide provides valuable insights into the molecular geometry and intermolecular hydrogen bonding of such compounds. This information is crucial for understanding the crystalline properties of 2-bromo-N-(3,5-dichlorophenyl)acetamide (Gowda, Foro, & Fuess, 2008).

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It’s known that bromination reactions at the benzylic position can occur via free radical mechanisms . This suggests that 2-bromo-N-(3,5-dichlorophenyl)acetamide may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that they may affect a broad range of biochemical pathways .

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDZNUPEOAKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392266 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57339-11-4 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

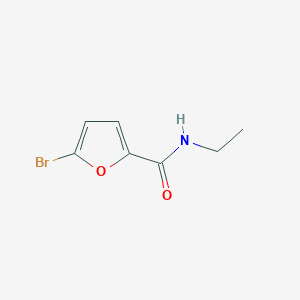

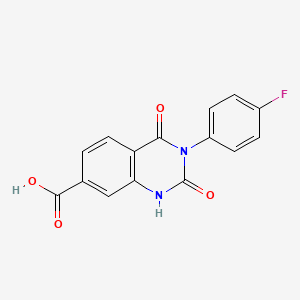

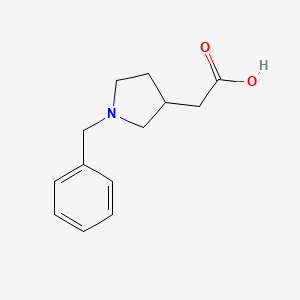

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)